Inhibidor de NFAT

Descripción general

Descripción

El péptido VIVIT es un péptido sintético conocido por su capacidad para inhibir el factor nuclear de células T activadas (NFAT). Este péptido es permeable a las células e inhibe selectivamente la desfosforilación mediada por calcineurina de NFAT, lo que lo convierte en una herramienta valiosa en la investigación de la inmunología y la inflamación .

Aplicaciones Científicas De Investigación

El péptido VIVIT tiene una amplia gama de aplicaciones en la investigación científica:

Inmunología: Se utiliza para estudiar el papel de NFAT en la activación de las células T y la respuesta inmune.

Inflamación: Ayuda a comprender las vías involucradas en las enfermedades inflamatorias.

Investigación del cáncer: Investigado por su potencial para modular las respuestas inmunitarias en la terapia del cáncer.

Neurociencia: Explorado por sus efectos sobre la señalización neuronal y la neuroinflamación.

Mecanismo De Acción

El péptido VIVIT ejerce sus efectos uniéndose a la proteína NFAT e impidiendo su desfosforilación por calcineurina. Esta inhibición bloquea la translocación de NFAT al núcleo, reduciendo así la transcripción de genes dependientes de NFAT. Los objetivos moleculares incluyen varias isoformas de NFAT, y las vías involucradas son cruciales para la activación de las células T y otras respuestas inmunitarias .

Análisis Bioquímico

Biochemical Properties

NFAT inhibitors interact with various biomolecules, primarily the NFAT proteins. These proteins, which include NFAT1, NFAT2, and NFAT4, are controlled by calcium influx upon T cell receptor and costimulatory signaling . The NFAT inhibitor suppresses NFAT signaling without inhibiting Calcineurin (CN) activity .

Cellular Effects

NFAT inhibitors have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in T cells, NFAT inhibitors not only regulate activation but also control thymocyte development, T-cell differentiation, and self-tolerance .

Molecular Mechanism

The mechanism of action of NFAT inhibitors involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Upon T cell receptor stimulation, a complex consisting of the transcription factor T-bet and NFAT stimulates the production of IFN-γ . NFAT inhibitors disrupt this process, thereby controlling a particular function of NFATs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NFAT inhibitors change over time. For example, treatment with the NFAT peptide inhibitor, MAGPHPVIVITGPHEE (VIVIT), decreased lipopolysaccharide (LPS)-induced NFAT luciferase activity . This suggests that NFAT inhibitors can have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of NFAT inhibitors vary with different dosages in animal models. For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production, and were protected from EAE .

Metabolic Pathways

NFAT inhibitors are involved in several metabolic pathways. They interact with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, the calcium-calcineurin-NFAT signaling pathway plays a critical role in the development and function of innate myeloid cells .

Transport and Distribution

NFAT inhibitors are transported and distributed within cells and tissues. They interact with transporters or binding proteins and can affect their localization or accumulation . For example, repetitive or prolonged increase in intracellular Ca2+ is required for the calcineurin-mediated dephosphorylation of NFAT .

Subcellular Localization

The subcellular localization of NFAT inhibitors and their effects on activity or function are significant. For instance, inhibition of NFAT with VIVIT in cells deprived of nutrients resulted in cytosolic retention of transcription Factor EB (TFEB), decreased expression of TFEB-regulated coordinated Lysosomal Expression and Regulation CLEAR network genes, and decreased starvation-induced autophagy flux in the retinal pigment epithelial cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El péptido VIVIT se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso generalmente implica los siguientes pasos:

Preparación de la resina: La síntesis comienza con la unión del primer aminoácido a una resina sólida.

Acoplamiento: Los aminoácidos subsiguientes se añaden uno por uno mediante una serie de reacciones de acoplamiento, generalmente facilitadas por reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan después de cada paso de acoplamiento para permitir la adición del siguiente aminoácido.

Escisión: Una vez que la cadena peptídica está completa, se escinde de la resina y se purifica, a menudo utilizando cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

La producción industrial del péptido VIVIT sigue principios similares, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la coherencia. El proceso implica medidas de control de calidad rigurosas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

El péptido VIVIT principalmente experimenta reacciones típicas de los péptidos, que incluyen:

Hidrólisis: Descomposición de los enlaces peptídicos en presencia de agua.

Oxidación: Las modificaciones oxidativas pueden ocurrir, particularmente en los residuos de metionina.

Reducción: Los puentes disulfuro, si están presentes, pueden reducirse a tioles libres.

Reactivos y condiciones comunes

Hidrólisis: Condiciones ácidas o básicas, a menudo utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen fragmentos peptídicos más pequeños de la hidrólisis, péptidos oxidados con cadenas laterales modificadas y péptidos reducidos con grupos tiol libres.

Comparación Con Compuestos Similares

Compuestos similares

Ciclosporina A: Otro inhibidor de la calcineurina, pero con efectos inmunosupresores más amplios.

FK506 (Tacrolimus): Similar a la ciclosporina A, inhibe la calcineurina pero tiene diferentes propiedades de unión y usos clínicos.

Singularidad del péptido VIVIT

El péptido VIVIT es único en su inhibición selectiva de NFAT sin afectar otros sustratos de la calcineurina. Esta especificidad lo convierte en una herramienta valiosa para diseccionar el papel de NFAT en varios procesos biológicos sin los efectos inmunosupresores más amplios observados con otros inhibidores de la calcineurina .

Actividad Biológica

Nuclear factor of activated T cells (NFAT) inhibitors play a crucial role in modulating immune responses and inflammation. This article provides a detailed examination of the biological activity of NFAT inhibitors, focusing on their mechanisms, effects on various cell types, and potential therapeutic applications.

Overview of NFAT and Its Inhibition

NFAT transcription factors are pivotal in regulating immune responses, particularly in T cells. They are activated through a calcineurin-mediated dephosphorylation process, which is inhibited by immunosuppressive agents such as cyclosporin A and FK506 (tacrolimus) . NFAT inhibitors, including the VIVIT peptide, selectively target this pathway without affecting other calcineurin-dependent functions .

1. Calcineurin Inhibition:

- NFAT inhibitors block the interaction between calcineurin and NFAT proteins, preventing their dephosphorylation and subsequent nuclear translocation . This inhibition leads to decreased transcriptional activity of NFAT-dependent genes involved in immune responses.

2. Impact on Platelet Function:

- Recent studies have shown that NFAT inhibition in activated platelets enhances their aggregation and interaction with neutrophils. This effect is particularly significant during conditions such as gram-negative septicemia, where increased platelet-neutrophil interactions can exacerbate inflammation and coagulation .

Case Study 1: Platelet Activation and Aggregation

A study demonstrated that NFAT inhibition using FK506 in mice resulted in increased platelet aggregation and enhanced interactions with neutrophils. This was evidenced by:

- Increased Dense Granule Release: Inhibition led to greater release of granules during platelet activation.

- Enhanced NET Induction: The formation of neutrophil extracellular traps (NETs) was significantly elevated when NFAT was inhibited, contributing to a feedback loop that worsens septic conditions .

| Parameter | Control (Vehicle) | FK506 Treatment |

|---|---|---|

| Platelet Aggregation | Low | High |

| Dense Granule Release | Moderate | High |

| Neutrophil Interaction | Low | High |

| NET Formation | Low | High |

Case Study 2: SIRT1 Interaction with NFAT

Another research highlighted the role of SIRT1 as a negative regulator of NFAT transcriptional activity. SIRT1 was found to interact with NFAT proteins, inhibiting their activity and thereby reducing pro-inflammatory responses in endothelial cells . This suggests that enhancing SIRT1 activity could be a therapeutic strategy to mitigate inflammation mediated by NFAT.

Therapeutic Implications

The modulation of NFAT activity has significant therapeutic potential across various diseases:

- Autoimmune Diseases: By inhibiting NFAT activation, it may be possible to reduce excessive immune responses.

- Cardiovascular Diseases: Given its role in inflammation, targeting NFAT could help manage conditions like atherosclerosis .

- Sepsis Management: The ability to enhance platelet function through NFAT inhibition presents a novel approach to improving outcomes in septic patients .

Propiedades

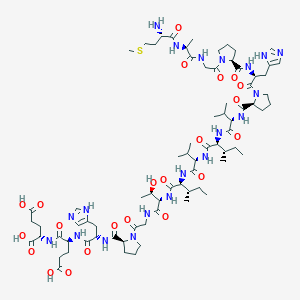

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H118N20O22S/c1-12-39(7)59(90-70(111)57(37(3)4)88-68(109)52-19-16-27-95(52)74(115)49(30-44-32-78-36-82-44)87-67(108)51-18-15-26-94(51)53(97)33-79-62(103)41(9)83-63(104)45(76)24-28-118-11)72(113)89-58(38(5)6)71(112)91-60(40(8)13-2)73(114)92-61(42(10)96)69(110)80-34-54(98)93-25-14-17-50(93)66(107)86-48(29-43-31-77-35-81-43)65(106)84-46(20-22-55(99)100)64(105)85-47(75(116)117)21-23-56(101)102/h31-32,35-42,45-52,57-61,96H,12-30,33-34,76H2,1-11H3,(H,77,81)(H,78,82)(H,79,103)(H,80,110)(H,83,104)(H,84,106)(H,85,105)(H,86,107)(H,87,108)(H,88,109)(H,89,113)(H,90,111)(H,91,112)(H,92,114)(H,99,100)(H,101,102)(H,116,117)/t39-,40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMHUXBSHGAVGD-MCDIZDEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)CNC(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H118N20O22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of NFAT inhibitors?

A1: NFAT inhibitors primarily work by disrupting the interaction between calcineurin and NFAT. [, ] This prevents the dephosphorylation and subsequent activation of NFAT, hindering its translocation to the nucleus and transcription of target genes.

Q2: What are the downstream effects of inhibiting NFAT activation?

A2: NFAT inhibition leads to a variety of downstream effects, including:

- Reduced cytokine production: NFAT is essential for the transcription of cytokine genes, such as IL-2, IL-4, IL-6, and TNFα. Inhibiting NFAT reduces the production of these pro-inflammatory cytokines. [, , , , , , ]

- Impaired immune cell function: NFAT plays a crucial role in T cell activation, differentiation, and function. NFAT inhibition can suppress T cell responses, impacting adaptive immunity. [, , , , ]

- Suppression of cell growth and proliferation: NFAT has been implicated in the growth and proliferation of various cell types, including vascular smooth muscle cells (VSMCs). NFAT inhibitors can suppress VSMC proliferation, potentially benefiting conditions like restenosis. [, , , ]

- Altered gene expression: NFAT regulates the transcription of various genes involved in cell cycle regulation, differentiation, survival, angiogenesis, and tumor cell invasion. NFAT inhibitors can modulate these processes by altering gene expression. [, , , ]

Q3: What is the role of calcium in NFAT activation, and how do NFAT inhibitors impact this?

A3: An increase in intracellular calcium is necessary for activating the calcineurin/NFAT pathway. [, , ] This calcium influx activates calcineurin, which then dephosphorylates NFAT. NFAT inhibitors, by targeting calcineurin or its interaction with NFAT, prevent this calcium-dependent activation of NFAT. []

Q4: How does NFAT inhibition influence vascular smooth muscle cells?

A4: NFAT inhibition suppresses the proliferation of vascular smooth muscle cells (VSMCs) and reduces neointima formation, suggesting a potential therapeutic application in vascular diseases like restenosis. [, ]

Q5: Can you provide examples of specific genes regulated by NFAT in different cell types?

A5: Sure, here are examples of genes regulated by NFAT:

- Immune cells: IL-2, IL-4, IL-6, TNFα, COX-2, iNOS [, , , , , ]

- Vascular smooth muscle cells: α-actin, PROCR (protein C receptor), DSCR1 (calcineurin regulator), DUSP1 (MAPK inactivator) [, , , ]

- Other cell types: GHRH (growth hormone-releasing hormone), uPAR (urokinase-type plasminogen activator receptor) [, ]

Q6: What are some examples of NFAT inhibitors?

A6: There are several NFAT inhibitors, broadly classified into:

- NFAT-calcineurin interaction inhibitors: These inhibitors specifically target the interaction between calcineurin and NFAT. Examples include:

- VIVIT peptide: A cell-permeable peptide that disrupts the calcineurin-NFAT interaction, showing greater selectivity than calcineurin inhibitors. [, , , , ]

- 11R-VIVIT peptide: A variant of the VIVIT peptide. []

- INCA-6: Another specific NFAT inhibitor. [, ]

- MCV1: A potent bipartite inhibitor designed to target two calcineurin docking motifs. []

Q7: Are there any natural product extracts that exhibit NFAT inhibitory activity?

A7: Yes, research suggests that extracts from Rosa chinensis Jacq. demonstrate potent NFAT inhibitory effects without significantly affecting cell viability. []

Q8: Are there any concerns regarding the specificity of calcineurin inhibitors?

A8: Yes, while effective in suppressing NFAT activation, calcineurin inhibitors like cyclosporine A can impact other calcineurin-dependent pathways, leading to potential side effects. This highlights the need for more selective NFAT inhibitors. [, , ]

Q9: What are some research areas where NFAT inhibitors are being explored?

A9: NFAT inhibitors are being investigated for various therapeutic applications, including:

- Autoimmune diseases: Due to their immunosuppressive effects, NFAT inhibitors hold promise for treating autoimmune diseases. [, ]

- Transplant rejection: By suppressing T cell responses, NFAT inhibitors may help prevent transplant rejection. [, ]

- Cardiovascular diseases: NFAT inhibitors show potential in mitigating vascular restenosis by inhibiting VSMC proliferation. [, , ]

- Cancer: NFAT's role in tumor development and progression is being investigated, with some studies indicating that NFAT inhibition could have anti-cancer effects. [, , ]

- Neurodegenerative diseases: Emerging evidence suggests a potential role for NFAT inhibitors in alleviating neuroinflammation and neurodegeneration. [, , ]

- Hearing loss: Studies suggest that SST analogs, which can indirectly inhibit NFAT, may protect auditory hair cells from aminoglycoside-induced damage. []

Q10: What are the limitations of current research on NFAT inhibitors?

A10: While promising, research on NFAT inhibitors faces limitations:

- Limited understanding of specific NFAT isoform functions: Further research is needed to understand the distinct roles of different NFAT isoforms in various cell types and disease processes. [, ]

- Need for more selective inhibitors: Developing highly selective NFAT inhibitors is crucial to minimize off-target effects and improve safety profiles. [, , ]

- Translation to clinical settings: More extensive preclinical and clinical studies are necessary to evaluate the efficacy and safety of NFAT inhibitors for various diseases. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.